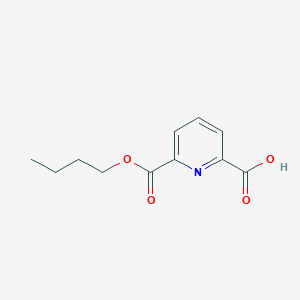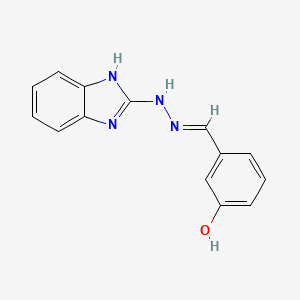
6-(butoxycarbonyl)-2-pyridinecarboxylic acid
Vue d'ensemble
Description
The compound “6-(butoxycarbonyl)-2-pyridinecarboxylic acid” is an organic compound that contains a carboxylic acid group and a tert-butoxycarbonyl (Boc) group . The Boc group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Synthesis Analysis
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This process is commonly referred to as Boc protection . The Boc group can also be removed from the amine using moderately strong acids such as trifluoroacetic acid . This process is commonly referred to as Boc deprotection .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a carboxylic acid group and a Boc group . The Boc group consists of a carbonyl group (C=O) and a tert-butyl group (C(CH3)3) attached to an oxygen atom .Chemical Reactions Analysis
The Boc group in “this compound” can react with amines to give N-tert-butoxycarbonyl or so-called Boc derivatives . These carbamate derivatives do not behave as amines, which allows certain subsequent transformations to occur that would be incompatible with the amine functional group .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by the presence of the carboxylic acid group and the Boc group . Carboxylic acids are weak acids and can act as weak bases when the carbonyl oxygen accepts a proton from a strong acid .Mécanisme D'action
The mechanism of action for the Boc protection and deprotection involves several steps . For Boc protection, the Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . For Boc deprotection, the Boc group can be removed from the amine using moderately strong acids such as trifluoroacetic acid .
Safety and Hazards
Based on the safety data sheets of similar compounds, handling “6-(butoxycarbonyl)-2-pyridinecarboxylic acid” may require precautions such as avoiding inhalation, contact with skin and eyes, and ingestion . It’s recommended to use personal protective equipment and ensure good ventilation during handling .
Orientations Futures
Propriétés
IUPAC Name |
6-butoxycarbonylpyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-2-3-7-16-11(15)9-6-4-5-8(12-9)10(13)14/h4-6H,2-3,7H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXKNDJWVDXVCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=CC(=N1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![propyl 4-({[(3-chlorobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B3908799.png)
![N-[2-(1,3-benzodioxol-5-yl)-1-({2-[(6-chloro-1,3-benzodioxol-5-yl)methylene]hydrazino}carbonyl)vinyl]benzamide](/img/structure/B3908801.png)

![N-[1-[(benzylamino)carbonyl]-2-(5-phenyl-2-furyl)vinyl]benzamide](/img/structure/B3908822.png)
![3-[1-(2,6-dichlorophenyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(3-methyl-1,3-oxazolidin-2-ylidene)propanenitrile](/img/structure/B3908830.png)
![N-(2-(1,3-benzodioxol-5-yl)-1-{[2-(2-nitrobenzylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B3908833.png)
![N-[5-(3-ethoxy-4-hydroxybenzylidene)-2-oxo-4-thioxo-1,3-thiazolidin-3-yl]-3-nitrobenzamide](/img/structure/B3908834.png)
![2-(1,3-benzothiazol-2-yl)-4-({[(1-benzoyl-4-piperidinyl)methyl]amino}methylene)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3908843.png)

![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-1-(methoxyacetyl)-N-methylpiperidine-3-carboxamide](/img/structure/B3908852.png)
![N-(4-{N-[3-(1-piperidinyl)propanoyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B3908861.png)
![butyl 3-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B3908865.png)
![N-[5-(4-hydroxy-3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B3908878.png)
![N-(2-(1,3-benzodioxol-5-yl)-1-{[2-(4-fluorobenzylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B3908886.png)
